Enantiomeric Purity: Defined (2S) Stereocenter vs. Racemic Mixture
2-[(2S)-Pyrrolidin-2-yl]acetamide possesses a single defined stereocenter at C2 with absolute configuration (2S), confirmed by SMILES notation O=C(C[C@@H]1CCCN1)N [1]. In contrast, the racemic mixture 2-(pyrrolidin-2-yl)acetamide (CID 19770193) contains equal proportions of (2R) and (2S) enantiomers with an undefined stereocenter count of 1 [2]. The defined stereochemistry of the (2S)-enantiomer ensures 100% enantiomeric excess, whereas the racemate provides only 50% of the desired stereoisomer.
| Evidence Dimension | Stereochemical purity |
|---|---|
| Target Compound Data | 1 defined stereocenter, 0 undefined stereocenters; 100% enantiomeric excess achievable |
| Comparator Or Baseline | 2-(pyrrolidin-2-yl)acetamide (racemate): 1 undefined stereocenter, 0 defined stereocenters; 50% (2S) content maximum |
| Quantified Difference | 2-fold higher (2S) content in target compound relative to racemate (100% vs. 50%) |
| Conditions | Structural analysis by SMILES notation and PubChem computed stereochemical descriptors |
Why This Matters
For asymmetric synthesis and chiral resolution applications, the defined stereocenter eliminates the need for costly and time-consuming enantiomeric separation steps, directly reducing procurement and operational costs.
- [1] Chem960. (2S)-2-Pyrrolidineacetamide (162998-92-7) Chemical Properties. Calculated Properties: Defined Atom Stereocenter Count = 1, Undefined Atom Stereocenter Count = 0. View Source
- [2] PubChem. 2-(Pyrrolidin-2-yl)acetamide. Compound Summary CID 19770193. Computed Properties: Undefined Atom Stereocenter Count = 1, Defined Atom Stereocenter Count = 0. View Source
